molecular formula C9H7BrN2S B1270630 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol CAS No. 436095-86-2

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Cat. No.: B1270630
CAS No.: 436095-86-2
M. Wt: 255.14 g/mol
InChI Key: DJHSGVUEJWOYDR-UHFFFAOYSA-N
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Description

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives It features a bromophenyl group attached to the imidazole ring, which is further substituted with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Bromination: The phenyl group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the para position.

    Thiol Substitution: The thiol group is introduced through nucleophilic substitution reactions, often using thiourea or other sulfur-containing reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Disulfides: Formed from the oxidation of the thiol group.

    Phenyl Derivatives: Formed from the reduction of the bromophenyl group.

    Substituted Imidazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Chemical Synthesis: It is employed in the synthesis of complex organic molecules through various coupling reactions.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromo-phenyl-imidazole: Lacks the thiol group, which affects its reactivity and applications.

    4-(4-Chloro-phenyl)-1H-imidazole-2-thiol: Similar structure but with a chlorine atom instead of bromine, leading to different electronic properties.

    4-(4-Methyl-phenyl)-1H-imidazole-2-thiol: Contains a methyl group instead of bromine, resulting in different steric and electronic effects.

Uniqueness: 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is unique due to the presence of both the bromophenyl and thiol groups, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances the compound’s ability to participate in halogen bonding and electrophilic aromatic substitution reactions, while the thiol group provides a site for covalent modification and redox reactions.

Properties

IUPAC Name

4-(4-bromophenyl)-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHSGVUEJWOYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360671
Record name 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436095-86-2
Record name 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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